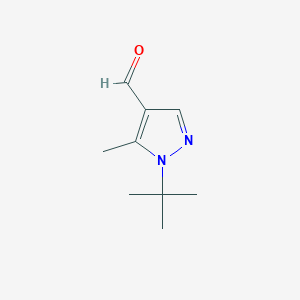![molecular formula C11H12ClN5 B8561817 7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-18-8](/img/structure/B8561817.png)
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The structure of this compound would be a specific instance of these skeletons.Chemical Reactions Analysis
Pyrimidine derivatives exert their potential through different action mechanisms . For example, one mechanism involves inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a related compound has a melting point of 212–214 ℃, and its ATR-FTIR (υmax cm −1) values are 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Wirkmechanismus
Eigenschaften
| 897360-18-8 | |
Molekularformel |
C11H12ClN5 |
Molekulargewicht |
249.70 g/mol |
IUPAC-Name |
7-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-8-5-9-10(14-6-8)11(16-7-15-9)17-3-1-13-2-4-17/h5-7,13H,1-4H2 |
InChI-Schlüssel |
BMPWQHQLSTXNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(phenylcarbonyl)phenyl]methanesulfonamide](/img/structure/B8561748.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)
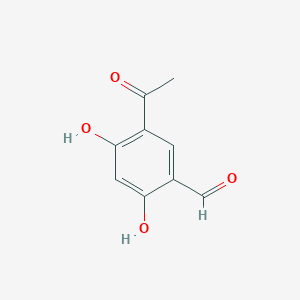
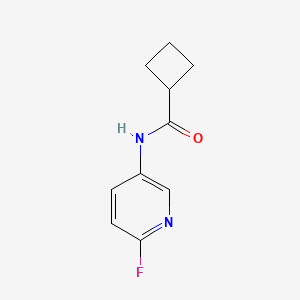
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B8561777.png)

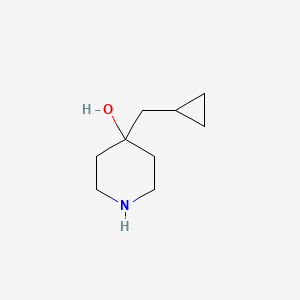
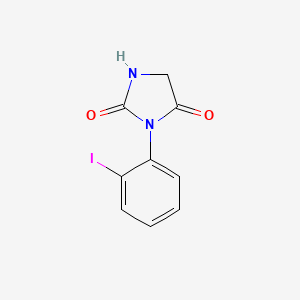
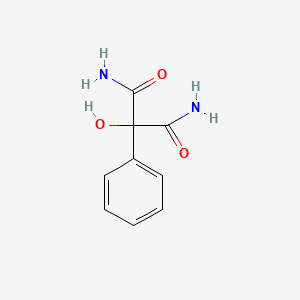
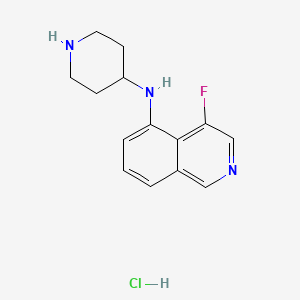
![Tert-butyl [2-methyl-2-mercaptopropyl]carbamate](/img/structure/B8561840.png)

